GNE-781

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

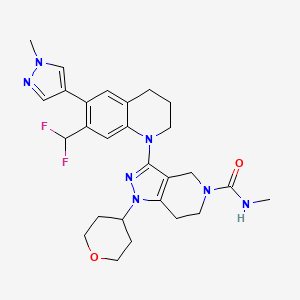

3-[7-(difluoromethyl)-6-(1-methylpyrazol-4-yl)-3,4-dihydro-2H-quinolin-1-yl]-N-methyl-1-(oxan-4-yl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33F2N7O2/c1-30-27(37)34-9-5-23-22(16-34)26(32-36(23)19-6-10-38-11-7-19)35-8-3-4-17-12-20(18-14-31-33(2)15-18)21(25(28)29)13-24(17)35/h12-15,19,25H,3-11,16H2,1-2H3,(H,30,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQCWHSDMJBAGDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)N1CCC2=C(C1)C(=NN2C3CCOCC3)N4CCCC5=CC(=C(C=C54)C(F)F)C6=CN(N=C6)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33F2N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

525.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

GNE-781: A Technical Guide to its Discovery and Development as a Potent and Selective CBP/p300 Bromodomain Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of GNE-781, a highly potent and selective inhibitor of the bromodomains of CREB-binding protein (CBP) and p300. This document details the quantitative data supporting its efficacy, the experimental protocols for key assays, and visualizations of its mechanism and development pathway.

Introduction

This compound is an orally active small molecule that targets the bromodomains of the transcriptional coactivators CBP and p300, which are critical regulators of gene expression.[1][2] Dysregulation of CBP/p300 activity is implicated in various diseases, including cancer. This compound emerged from a structure-based drug design program aimed at improving the potency and selectivity of earlier generation inhibitors.[3] It has demonstrated significant anti-tumor activity in preclinical models of acute myeloid leukemia (AML) by downregulating the expression of key oncogenes such as MYC.[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, demonstrating its potency, selectivity, and in vivo efficacy.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | IC50 (nM) | Reference(s) |

| CBP | TR-FRET | 0.94 | [1][6][7] |

| p300 | Not Specified | 1.2 | [8] |

| CBP | BRET (Cellular) | 6.2 | [1][2][7] |

| BRD4(1) | TR-FRET | 5100 | [1][2][7] |

| BRD4(2) | Not Specified | 12,000 | [8] |

| BRPF1 | Not Specified | 4,600 | [8] |

Table 2: Cellular Activity of this compound

| Cell Line | Assay | EC50 (nM) | Effect | Reference(s) |

| MV-4-11 (AML) | MYC Expression | 6.6 | Inhibition | [8] |

Table 3: In Vivo Efficacy of this compound in MOLM-16 AML Xenograft Model

| Dose (mg/kg, p.o., BID) | Treatment Duration | Tumor Growth Inhibition (%) | Reference(s) |

| 3 | 21 days | 73 | [1][4] |

| 10 | 21 days | 71 | [1][4] |

| 30 | 21 days | 89 | [1][4] |

Signaling Pathways and Discovery Workflow

Diagram 1: this compound Mechanism of Action

Caption: this compound inhibits the CBP/p300 bromodomain, preventing its interaction with acetylated histones and subsequent co-activation of oncogenic transcription factors like MYC.

Diagram 2: this compound Discovery Workflow

Caption: The development of this compound involved a structure-based design approach starting from a moderately potent precursor, GNE-272, leading to a highly optimized clinical candidate.

Experimental Protocols

TR-FRET Assay for CBP Bromodomain Inhibition

This protocol describes a time-resolved fluorescence energy transfer (TR-FRET) assay to measure the inhibition of the CBP bromodomain interaction with an acetylated histone peptide.

-

Materials:

-

GST-tagged CBP bromodomain

-

Biotinylated histone H4 peptide acetylated at lysine residues

-

Europium (Eu3+)-labeled anti-GST antibody (donor)

-

Streptavidin-conjugated acceptor fluorophore (e.g., XL665 or APC)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA)

-

This compound and other test compounds

-

384-well low-volume plates

-

TR-FRET compatible plate reader

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

Add a fixed concentration of GST-CBP bromodomain and the biotinylated histone H4 peptide to the wells of the 384-well plate.

-

Add the serially diluted this compound or vehicle control to the respective wells.

-

Incubate the plate at room temperature for a defined period (e.g., 30 minutes).

-

Add a mixture of the Eu3+-anti-GST antibody and the streptavidin-acceptor to each well.

-

Incubate the plate in the dark at room temperature for a further period (e.g., 60 minutes).

-

Read the plate on a TR-FRET plate reader, measuring the emission at both the donor and acceptor wavelengths.

-

Calculate the TR-FRET ratio and determine the IC50 values by fitting the data to a four-parameter logistic equation.

-

BRET Assay for Cellular Target Engagement

This bioluminescence resonance energy transfer (BRET) assay measures the ability of this compound to disrupt the interaction between CBP and histone H3.3 in a cellular context.

-

Materials:

-

HEK293 cells

-

Expression vectors for NanoLuc-CBP and HaloTag-Histone H3.3

-

Transfection reagent

-

NanoBRET Nano-Glo Substrate

-

HaloTag NanoBRET 618 Ligand

-

This compound and other test compounds

-

White, opaque 96-well cell culture plates

-

Luminometer capable of measuring BRET

-

-

Procedure:

-

Co-transfect HEK293 cells with the NanoLuc-CBP and HaloTag-Histone H3.3 expression vectors.

-

Plate the transfected cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound or vehicle control and incubate for a specified time (e.g., 4-24 hours).

-

Add the HaloTag NanoBRET 618 Ligand to the cells and incubate.

-

Add the NanoBRET Nano-Glo Substrate to the wells.

-

Immediately measure the luminescence at both the donor (e.g., 460 nm) and acceptor (e.g., 618 nm) wavelengths using a BRET-capable luminometer.

-

Calculate the BRET ratio and determine the IC50 values.

-

MYC Expression Assay in MV-4-11 Cells

This protocol details the measurement of MYC gene expression in the MV-4-11 AML cell line following treatment with this compound.

-

Materials:

-

MV-4-11 cells

-

RPMI-1640 medium supplemented with 10% FBS

-

This compound

-

96-well cell culture plates

-

Cell lysis buffer

-

RNA extraction kit

-

qRT-PCR reagents (MYC and housekeeping gene primers/probes) or a branched DNA assay kit (e.g., QuantiGene 2.0)

-

Real-time PCR instrument or luminescence plate reader

-

-

Procedure:

-

Seed MV-4-11 cells in a 96-well plate at a density of approximately 10,000 cells per well.

-

Treat the cells with a serial dilution of this compound or vehicle control (final DMSO concentration should be kept constant, e.g., 0.1%).

-

Incubate the cells for a defined period (e.g., 4 hours) at 37°C.

-

Lyse the cells directly in the wells.

-

For qRT-PCR:

-

Extract total RNA from the cell lysates.

-

Perform reverse transcription to generate cDNA.

-

Perform real-time PCR using primers for MYC and a stable housekeeping gene.

-

Calculate the relative expression of MYC normalized to the housekeeping gene.

-

-

For branched DNA assay:

-

Follow the manufacturer's instructions for hybridization, signal amplification, and detection.

-

Measure the luminescence using a plate reader.

-

-

Determine the EC50 value for MYC inhibition by fitting the dose-response data.

-

MOLM-16 AML Xenograft Model

This protocol describes the in vivo evaluation of this compound in a subcutaneous MOLM-16 AML xenograft mouse model.

-

Materials:

-

MOLM-16 cells

-

Immunocompromised mice (e.g., SCID beige mice)

-

Matrigel or similar basement membrane matrix

-

This compound formulated for oral administration

-

Vehicle control

-

Calipers for tumor measurement

-

Standard animal housing and care facilities

-

-

Procedure:

-

Subcutaneously implant MOLM-16 cells, typically mixed with Matrigel, into the flank of the immunodeficient mice.

-

Allow the tumors to establish and reach a predetermined size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound orally twice daily at the desired doses (e.g., 3, 10, 30 mg/kg).

-

Administer the vehicle control to the control group following the same schedule.

-

Measure tumor volume using calipers at regular intervals (e.g., twice weekly).

-

Monitor the body weight and overall health of the animals.

-

Continue treatment for a specified duration (e.g., 21 days).

-

At the end of the study, calculate the tumor growth inhibition for each treatment group compared to the vehicle control group.

-

Optionally, tumors can be harvested for pharmacodynamic analysis of target engagement (e.g., MYC expression).

-

Conclusion

This compound is a potent and highly selective inhibitor of the CBP/p300 bromodomains, developed through a rigorous structure-based drug design approach. Its ability to effectively suppress the expression of the oncogene MYC translates to significant anti-tumor efficacy in preclinical models of AML. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of epigenetics and oncology, facilitating further investigation into the therapeutic potential of CBP/p300 inhibition.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. axonmedchem.com [axonmedchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. This compound | Epigenetic Reader Domain | TargetMol [targetmol.com]

- 7. selleckchem.com [selleckchem.com]

- 8. caymanchem.com [caymanchem.com]

GNE-781: A Technical Guide to its Mechanism of Action in Oncology

Executive Summary: GNE-781 is an orally active, potent, and highly selective small-molecule inhibitor of the bromodomains of the transcriptional co-activators CREB-binding protein (CBP) and its close homolog, p300.[1][2] In the context of oncology, this compound exhibits a dual mechanism of action. Firstly, it directly suppresses the transcription of key oncogenes, most notably MYC, by preventing CBP/p300 from binding to acetylated histones at gene regulatory regions.[3][4][5] Secondly, it remodels the tumor microenvironment by impairing the function of immunosuppressive cells, such as regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), thereby promoting an anti-tumor immune response.[3] Preclinical studies have demonstrated significant tumor growth inhibition in models of acute myeloid leukemia (AML), underscoring its therapeutic potential.[2][4]

Introduction to CBP/p300 in Cancer

CREB-binding protein (CBP) and p300 are highly homologous proteins that function as critical transcriptional co-activators.[6][7] A key feature of these proteins is a conserved bromodomain, which functions as a "reader" of epigenetic marks, specifically recognizing and binding to acetylated lysine residues on histone tails.[6][8] This interaction is crucial for recruiting the transcriptional machinery to target gene promoters and enhancers, leading to chromatin remodeling and gene activation.[3]

In many cancers, CBP/p300 are overexpressed or hyperactivated, leading to the formation of super-enhancers that drive the transcription of critical oncogenes like MYC.[3][6] Therefore, inhibiting the function of the CBP/p300 bromodomain presents a compelling therapeutic strategy to disrupt oncogenic signaling pathways.[9][10]

This compound: A Selective CBP/p300 Bromodomain Inhibitor

This compound was developed as a potent and exceptionally selective inhibitor of the CBP/p300 bromodomains.[8][9] It demonstrates sub-nanomolar inhibitory concentrations against CBP and p300 while maintaining a remarkable selectivity margin of over 5,000-fold against other bromodomain-containing proteins, particularly the BET family member BRD4.[1][2][4] This high selectivity allows for precise interrogation of CBP/p300 function without the confounding effects of inhibiting other bromodomains.[8]

Table 1: In Vitro Potency and Selectivity of this compound

| Target | Assay Type | IC50 / EC50 | Reference(s) |

| CBP | TR-FRET | 0.94 nM | [1][2][5][9] |

| p300 | - | 1.2 nM | [3][5] |

| BRET | Cell-free | 6.2 nM | [1][9][10] |

| BRD4(1) | Cell-free | 5100 nM | [1][2][4][9] |

| BRD4(2) | - | 12,000 nM | [5] |

| BRPF1 | - | 4,600 nM | [5] |

| MYC Expression | MV-4-11 Cells | 6.6 nM | [5] |

Core Mechanism of Action: Transcriptional Repression

Direct Inhibition of Transcriptional Activation

The primary mechanism of this compound involves its direct binding to the acetyl-lysine binding pocket within the bromodomain of CBP and p300. This competitive inhibition prevents CBP/p300 from docking onto acetylated histones (e.g., H3K27ac) at enhancer and promoter regions of target genes.[3] Consequently, the recruitment of RNA polymerase II and other essential components of the transcriptional apparatus is blocked, leading to the downregulation of gene expression.[3][6]

Downregulation of the MYC Oncogene

A critical downstream consequence of CBP/p300 inhibition is the potent suppression of MYC transcription.[4][9] MYC is a master transcriptional regulator that is frequently dysregulated in cancer, driving proliferation and survival. By preventing CBP/p300 activity at MYC gene enhancers, this compound effectively reduces MYC expression, representing a key component of its anti-tumor activity, particularly in hematologic malignancies like AML.[5][6]

Table 2: In Vivo Pharmacodynamic Effect of this compound on MYC Expression

| Model | Dose (mg/kg, p.o.) | Time Point | MYC Inhibition | Reference |

| MOLM-16 Xenograft | 3 | 2 and 8 h | Significant | [2] |

| MOLM-16 Xenograft | 10 | 2 h | 87% | [2] |

| MOLM-16 Xenograft | 30 | 2 h | 88% | [2] |

Immuno-Oncological Mechanism of Action

Beyond its direct effects on tumor cells, this compound modulates the tumor microenvironment by targeting immunosuppressive cell populations.[3]

Impairment of Regulatory T Cell (Treg) Function

This compound has been shown to decrease the transcript levels of Forkhead box P3 (FOXP3), a master transcription factor essential for the development and function of Tregs.[1][4][9] By inhibiting CBP/p300, this compound reduces the generation of inducible Tregs and impairs their ability to suppress the activity of cytotoxic T lymphocytes (CTLs), thereby promoting an anti-tumor immune response.[3][5]

Reprogramming of Myeloid-Derived Suppressor Cells (MDSCs)

Treatment with this compound can also reprogram MDSCs from an immunosuppressive to a more inflammatory phenotype.[3] This involves inhibiting the expression of STAT pathway genes and key immunosuppressive effectors like Arginase 1 (Arg1).[11] This shift in MDSC function further alleviates immunosuppression within the tumor, rendering it more susceptible to immune-mediated clearance.[3][11]

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. caymanchem.com [caymanchem.com]

- 6. Targeting CBP and p300: Emerging Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preclinical Safety Assessment of a Highly Selective and Potent Dual Small-Molecule Inhibitor of CBP/P300 in Rats and Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Modulating the masters: chemical tools to dissect CBP and p300 function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound, A Highly Advanced Potent and Selective Bromodomain Inhibitor of Cyclic Adenosine Monophosphate Response Element Binding Protein, Binding Protein (CBP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

GNE-781: A Technical Guide to a Potent and Selective CBP/p300 Bromodomain Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

GNE-781 is a highly potent and selective small molecule inhibitor of the bromodomains of the homologous transcriptional co-activators, CREB-binding protein (CBP) and p300. By targeting these key epigenetic regulators, this compound offers a promising therapeutic avenue for various malignancies, particularly those driven by oncogenes such as MYC. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical data of this compound, intended to support further research and development efforts. Detailed experimental protocols for key assays and visualizations of the relevant signaling pathways are included to facilitate the practical application of this compound in a laboratory setting.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule with the systematic IUPAC name 3-[7-(difluoromethyl)-6-(1-methylpyrazol-4-yl)-3,4-dihydro-2H-quinolin-1-yl]-N-methyl-1-tetrahydropyran-4-yl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxamide[1][2]. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C27H33F2N7O2 | [3][4] |

| Molecular Weight | 525.59 g/mol | [3] |

| CAS Number | 1936422-33-1 | [1][4] |

| Appearance | Solid | [4] |

| Solubility | Soluble in DMSO and Acetonitrile | [4] |

| SMILES | CNC(=O)N1CCC2=C(C1)C(=NN2C3CCOCC3)N4CCCC5=C4C=C(C(F)F)C(=C5)C6=CN(C)N=C6 | [3] |

| InChI Key | CQCWHSDMJBAGDC-UHFFFAOYSA-N | [1] |

Mechanism of Action and Signaling Pathway

This compound functions as a competitive inhibitor of the bromodomains of CBP and p300, preventing their interaction with acetylated lysine residues on histones and other proteins. This disruption of protein-protein interactions leads to the modulation of gene expression programs critical for cancer cell proliferation and survival.

Inhibition of CBP/p300 and Downstream Effects

The primary targets of this compound are the bromodomains of CBP and p300. The inhibitory activity of this compound has been quantified in various biochemical and cellular assays, demonstrating high potency and selectivity.

| Assay Type | Target/Cell Line | IC50 / EC50 | Reference |

| TR-FRET | CBP | 0.94 nM | [3] |

| BRET | CBP | 6.2 nM | [3] |

| TR-FRET | BRD4(1) | 5100 nM | [3] |

| MYC Expression Inhibition | MV-4-11 cells | 6.6 nM |

This compound exhibits remarkable selectivity for CBP/p300 over other bromodomain-containing proteins, including the well-studied BET family member BRD4. This selectivity is crucial for minimizing off-target effects and associated toxicities.

The inhibition of CBP/p300 by this compound has been shown to downregulate the expression of the proto-oncogene MYC, a key driver in many cancers, including acute myeloid leukemia (AML). Furthermore, this compound treatment leads to a reduction in the expression of FOXP3, a transcription factor essential for the function of regulatory T cells (Tregs), suggesting a potential role in cancer immunotherapy.

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway affected by this compound.

Experimental Protocols

This section provides detailed, representative protocols for key in vitro and in vivo assays used to characterize this compound. These protocols are based on established methodologies for similar bromodomain inhibitors and may require optimization for specific experimental conditions.

In Vitro Assays

This assay quantitatively measures the ability of this compound to disrupt the interaction between the CBP bromodomain and an acetylated histone peptide.

Materials:

-

Recombinant GST-tagged CBP bromodomain

-

Biotinylated histone H4 acetylated peptide

-

Europium-labeled anti-GST antibody (Donor)

-

Streptavidin-conjugated fluorophore (Acceptor)

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA)

-

This compound stock solution in DMSO

-

384-well low-volume black plates

-

TR-FRET compatible plate reader

Procedure:

-

Prepare serial dilutions of this compound in Assay Buffer. The final DMSO concentration should be kept below 1%.

-

In a 384-well plate, add 5 µL of diluted this compound or vehicle (DMSO in Assay Buffer) to each well.

-

Add 5 µL of a solution containing the GST-CBP bromodomain and the Europium-labeled anti-GST antibody in Assay Buffer to each well.

-

Incubate for 30 minutes at room temperature.

-

Add 10 µL of a solution containing the biotinylated acetylated histone H4 peptide and the streptavidin-conjugated fluorophore in Assay Buffer to each well.

-

Incubate for 60 minutes at room temperature, protected from light.

-

Measure the TR-FRET signal on a compatible plate reader (Excitation: 320-340 nm, Emission: Donor at ~615 nm, Acceptor at ~665 nm).

-

Calculate the ratio of the acceptor to donor emission and plot the results against the this compound concentration to determine the IC50 value.

This assay determines the cellular potency of this compound in downregulating the expression of the MYC oncogene in a relevant cancer cell line.

Materials:

-

MV-4-11 human acute myeloid leukemia cell line

-

RPMI-1640 medium supplemented with 10% FBS and L-glutamine

-

This compound stock solution in DMSO

-

96-well cell culture plates

-

Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR) or a commercial gene expression quantification kit (e.g., QuantiGene 2.0).

Procedure:

-

Seed MV-4-11 cells in a 96-well plate at a density of 1 x 10^5 cells/well.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Add the diluted this compound or vehicle to the cells and incubate for 4-24 hours at 37°C in a 5% CO2 incubator.

-

Harvest the cells and lyse them according to the manufacturer's protocol for the chosen RNA analysis method.

-

Quantify MYC mRNA levels using qRT-PCR, normalizing to a housekeeping gene (e.g., GAPDH), or using the QuantiGene 2.0 assay.

-

Plot the percentage of MYC expression inhibition against the this compound concentration to determine the EC50 value.

In Vivo Assay

This in vivo model assesses the anti-tumor efficacy of this compound in a human AML xenograft.

Materials:

-

MOLM-16 human AML cell line

-

Immunocompromised mice (e.g., NOD/SCID or NSG)

-

Matrigel (optional, for subcutaneous injection)

-

This compound formulation for oral gavage

-

Vehicle control for oral gavage

-

Calipers for tumor measurement

Procedure:

-

Culture MOLM-16 cells to the desired number.

-

Inject 5-10 x 10^6 MOLM-16 cells subcutaneously into the flank of each mouse.

-

Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Prepare the this compound formulation and vehicle control.

-

Administer this compound (e.g., 10-30 mg/kg) or vehicle to the respective groups via oral gavage, typically once or twice daily.

-

Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

Continue treatment for a predetermined period (e.g., 21 days) or until tumors in the control group reach a defined endpoint.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).

-

Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy of this compound.

Experimental Workflow and Logical Relationships

The following diagram outlines a typical workflow for the preclinical evaluation of a bromodomain inhibitor like this compound.

Conclusion

This compound is a valuable research tool and a potential therapeutic candidate that exhibits high potency and selectivity for the CBP/p300 bromodomains. Its ability to modulate key oncogenic pathways, particularly by downregulating MYC expression, underscores its relevance in oncology drug discovery. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to further investigate the biological activities and therapeutic potential of this compound. Further studies are warranted to fully elucidate its clinical utility.

References

- 1. Time-resolved fluorescence energy transfer (TR-FRET) high-throughput screening assay [bio-protocol.org]

- 2. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of novel CBP bromodomain inhibitors through TR-FRET-based high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NanoBRET™ BRD4/Histone H3.3 Interaction Assay Protocol [promega.com]

GNE-781: A Technical Guide to Target Engagement and Downstream Effects

Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth overview of GNE-781, a potent and highly selective small molecule inhibitor of the bromodomains of the transcriptional co-activators CREB-binding protein (CBP) and p300. We will explore its mechanism of action, target engagement, downstream signaling effects, and the experimental methodologies used for its characterization.

Core Mechanism of Action

This compound functions as an acetyl-lysine competitive inhibitor, specifically targeting the bromodomains of CBP and the closely related p300.[1] Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histones and other proteins. By occupying the acetyl-lysine binding pocket, this compound prevents these co-activators from "reading" the epigenetic landscape, thereby disrupting the assembly of transcriptional machinery at key gene promoters and enhancers. This leads to the modulation of gene expression programs critical for cell identity and proliferation.[2] Some evidence also suggests this compound can act as a degrader of p300-CBP transcription factors.[3]

Target Engagement and Selectivity

This compound demonstrates exceptional potency and selectivity for the bromodomains of CBP and p300. This high selectivity is crucial for minimizing off-target effects, a common challenge with epigenetic modulators. Its selectivity over other bromodomain families, particularly the BET (Bromodomain and Extra-Terminal domain) family member BRD4, is noteworthy.[4][5]

Quantitative Profile of this compound Inhibition:

| Target/Assay | IC50 / EC50 (nM) | Assay Type | Notes |

| CBP | 0.94 | TR-FRET | In vitro biochemical assay measuring direct binding and inhibition.[4][6][7] |

| p300 | 1.2 | Not Specified | In vitro biochemical assay.[7] |

| CBP | 6.2 | BRET | Cell-based assay measuring target engagement in a cellular context.[1][6] |

| BRD4(1) | 5100 | TR-FRET | Demonstrates >5400-fold selectivity for CBP over the first bromodomain of BRD4.[2][4][6] |

| BRD4(2) | 12,000 | Not Specified | Selectivity over the second bromodomain of BRD4.[7] |

| BRPF1 | 4,600 | Not Specified | Selectivity over Bromodomain and PHD finger-containing protein 1.[7] |

| MYC Expression | 6.6 | QuantiGene | Cellular assay measuring the functional outcome of CBP/p300 inhibition in MV4-11 leukemia cells.[7] |

Signaling Pathways and Downstream Effects

The inhibition of CBP/p300 bromodomains by this compound initiates a cascade of downstream effects, primarily through the transcriptional repression of key oncogenes and modulation of immune cell differentiation.

Key Downstream Consequences:

-

MYC Repression: A primary downstream effect is the suppression of the proto-oncogene MYC.[2][6] CBP/p300 are critical co-activators for MYC transcription, and their inhibition by this compound leads to a dose-dependent decrease in MYC mRNA and protein levels. This is a key driver of its anti-tumor activity, particularly in hematological malignancies like Acute Myeloid Leukemia (AML).[6][7]

-

FOXP3 Regulation: this compound has been shown to reduce the transcript levels of FOXP3, a master transcription factor for the development and function of regulatory T cells (Tregs).[2][4] By inhibiting Treg differentiation, this compound may help to reverse the immunosuppressive tumor microenvironment, suggesting a potential role in cancer immunotherapy.[6]

-

Anti-Tumor Activity: In preclinical xenograft models of AML (e.g., MOLM-16), orally administered this compound demonstrates significant, dose-dependent tumor growth inhibition.[2][4][7]

-

Hematopoietic Effects: Preclinical safety studies have indicated that CBP/p300 inhibition affects hematopoiesis, with noted effects on thrombopoiesis (platelet formation) and the differentiation of erythroid, granulocytic, and lymphoid cell lineages.[8]

Mandatory Visualizations

This compound Signaling Pathway

Caption: this compound inhibits the CBP/p300 bromodomain, disrupting transcriptional activation and downstream pathways.

Experimental Protocols

Detailed methodologies are essential for replicating and building upon preclinical findings. Below are representative protocols for key assays used to characterize this compound.

In Vitro Target Engagement: TR-FRET Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust biochemical assay to quantify the binding affinity of an inhibitor to its target protein.

Objective: To determine the IC50 value of this compound for the CBP bromodomain.

Principle: The assay measures the disruption of an interaction between a donor fluorophore (e.g., Terbium-labeled antibody) and an acceptor fluorophore (e.g., FITC-labeled ligand) that occurs when the test compound (this compound) binds to the target protein.

Workflow Diagram:

Caption: Workflow for a typical TR-FRET assay to determine inhibitor potency.

Protocol:

-

Plate Preparation: Dispense 2-5 µL of recombinant GST-tagged CBP bromodomain protein into wells of a low-volume 384-well assay plate.

-

Compound Addition: Add serial dilutions of this compound (in DMSO, followed by dilution in assay buffer) to the wells. Include DMSO-only wells as a negative control (100% activity).

-

Detection Reagent Addition: Add a pre-mixed solution containing a Terbium-labeled anti-GST antibody, a biotinylated histone H4 peptide acetylated at lysine 8 (H4K8ac), and a fluorescently-labeled streptavidin (e.g., AF488-Streptavidin).

-

Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light, to allow the binding reaction to reach equilibrium.

-

Signal Reading: Read the plate on a TR-FRET-compatible plate reader. Excite the Terbium donor at ~340 nm and measure the emission at ~620 nm (Terbium) and ~665 nm (acceptor).

-

Data Analysis: Calculate the ratio of the acceptor to donor emission. Plot the normalized ratios against the log of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Target Engagement: BRET Assay

Bioluminescence Resonance Energy Transfer (BRET) assays measure target engagement within living cells, providing a more physiologically relevant assessment of a compound's activity.

Objective: To determine the cellular potency of this compound on the CBP bromodomain.

Principle: A fusion protein of the target (CBP bromodomain) and a Renilla luciferase (RLuc) donor is expressed in cells. A fluorescently-tagged ligand or interacting protein acts as the acceptor. Compound binding disrupts this interaction, leading to a decrease in the BRET signal.

Protocol:

-

Cell Culture and Transfection: Culture HEK293 cells and transiently transfect them with plasmids encoding for the CBP bromodomain fused to Renilla Luciferase (CBP-RLuc) and an acceptor protein.

-

Cell Plating: 24-48 hours post-transfection, harvest the cells and plate them into a white, 96-well microplate.

-

Compound Treatment: Add varying concentrations of this compound to the wells and incubate for a defined period (e.g., 2-4 hours) at 37°C.

-

Substrate Addition: Add the RLuc substrate, coelenterazine h, to each well.[9]

-

Signal Reading: Immediately measure the luminescence at two wavelengths using a BRET-capable plate reader: one for the RLuc donor (~485 nm) and one for the acceptor (~530 nm).[10]

-

Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission).[10] Plot the BRET ratio against this compound concentration to determine the IC50.

Downstream Gene Expression: QuantiGene Assay

The QuantiGene assay is a hybridization-based method for the direct quantification of RNA transcripts without the need for enzymatic amplification (like RT-PCR), which can introduce bias.

Objective: To measure the effect of this compound on MYC mRNA levels in a cancer cell line (e.g., MV-4-11).

Workflow Diagram:

Caption: Branched DNA (bDNA) assay workflow for quantifying mRNA levels.

Protocol:

-

Cell Treatment: Plate MV-4-11 cells in a 96-well plate and treat with a dose range of this compound for 4 hours at 37°C.[6]

-

Sample Lysis: Lyse the cells directly in the wells according to the manufacturer's protocol to release the RNA.

-

Overnight Hybridization: In a new plate, incubate the cell lysate overnight with a probe set specific for MYC mRNA and housekeeping genes, along with capture beads.[3]

-

Signal Amplification: The following day, wash the beads and perform sequential hybridization steps with a pre-amplifier, an amplifier, and a label probe (e.g., alkaline phosphatase-labeled). This builds a branched DNA "tree" on the captured mRNA.

-

Detection: Add a chemiluminescent substrate and measure the light output using a luminometer.

-

Data Analysis: Normalize the MYC signal to the geometric mean of the housekeeping gene signals. Plot the normalized expression against this compound concentration to calculate the EC50.

In Vivo Anti-Tumor Efficacy: AML Xenograft Model

Objective: To evaluate the anti-tumor activity of this compound in a mouse model of Acute Myeloid Leukemia.

Protocol:

-

Animal Model: Use immunocompromised mice (e.g., SCID beige mice).

-

Cell Implantation: Subcutaneously implant MOLM-16 AML cells into the flank of each mouse.[2]

-

Tumor Growth: Allow tumors to establish and grow to a predetermined average size (e.g., 100-200 mm³).

-

Randomization and Dosing: Randomize mice into vehicle control and treatment groups. Administer this compound orally (p.o.) twice daily for a period of 21 days at specified doses (e.g., 3, 10, and 30 mg/kg).[4]

-

Monitoring: Monitor animal body weight (as a measure of toxicity) and tumor volume (measured with calipers) regularly throughout the study.

-

Endpoint Analysis: At the end of the study, calculate the percent tumor growth inhibition (%TGI) for each treatment group relative to the vehicle control.[2] Optionally, tumors can be harvested for pharmacodynamic analysis of MYC transcript levels via qRT-PCR or QuantiGene assay.[2]

References

- 1. Generation of a selective small molecule inhibitor of the CBP/p300 bromodomain for leukemia therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bromodomain inhibition of the coactivators CBP/EP300 facilitate cellular reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

- 3. QuantiGene Plex Gene Expression Assay | Thermo Fisher Scientific - US [thermofisher.com]

- 4. protocols.io [protocols.io]

- 5. artekinmedikal.com.tr [artekinmedikal.com.tr]

- 6. Regulatory T Cell Modulation by CBP/EP300 Bromodomain Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. level.com.tw [level.com.tw]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Bioluminescence Resonance Energy Transfer (BRET) Assay for Determination of Molecular Interactions in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

GNE-781: A Technical Guide to Its Role in Gene Expression Regulation

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of GNE-781, a potent and highly selective small-molecule inhibitor of the CREB-binding protein (CBP) and p300 bromodomains. It details the compound's mechanism of action, its quantifiable effects on gene expression and cellular activity, and the experimental methodologies used for its characterization.

Introduction

This compound is an orally active, brain-penetrant inhibitor targeting the bromodomains of the highly homologous transcriptional co-activators, CREB-binding protein (CBP) and E1A-binding protein p300.[1][2][3] These proteins are crucial epigenetic regulators that function as histone acetyltransferases (HATs), linking chromatin architecture with gene transcription.[2][4] The bromodomain within CBP and p300 is a "reader" module that recognizes and binds to acetylated lysine residues on histones, a key step in the recruitment of the transcriptional machinery to target genes. By selectively inhibiting this interaction, this compound provides a powerful tool to probe epigenetic mechanisms and offers a therapeutic strategy for diseases driven by transcriptional dysregulation, particularly in oncology.[1][5][6]

Mechanism of Action

The primary mechanism of this compound is the competitive inhibition of the CBP/p300 bromodomain. This action prevents the docking of CBP/p300 onto acetylated histones at gene promoters and super-enhancers. Super-enhancers are large clusters of regulatory elements that drive the expression of key cell identity and oncogenes. The loss of CBP/p300 recruitment at these sites leads to a reduction in local histone acetylation and the subsequent downregulation of target gene transcription, most notably the oncogene MYC.[1][2][7]

Caption: this compound inhibits the CBP/p300 bromodomain, preventing its recruitment to acetylated histones and subsequent gene transcription.

Quantitative Data on Biological Activity

This compound demonstrates high potency for CBP and exquisite selectivity over other bromodomain-containing proteins, particularly BRD4.

Table 1: Potency and Selectivity of this compound

| Target/Assay | IC50 / EC50 (nM) | Notes |

| CBP (TR-FRET Assay) | 0.94 | Time-Resolved Fluorescence Resonance Energy Transfer assay measuring direct binding inhibition.[1][5][8] |

| p300 | 1.2 | Highly homologous to CBP, showing similar high-potency inhibition.[3] |

| BRET Assay | 6.2 | Bioluminescence Resonance Energy Transfer assay, a cell-based target engagement assay.[5][8] |

| BRD4(1) | 5,100 | Demonstrates >5400-fold selectivity for CBP over the first bromodomain of BRD4.[1][5][8] |

| MYC Expression (MV4-11 cells) | 6.6 | Cellular potency measured by the downregulation of MYC oncogene expression.[3] |

Table 2: In Vivo Antitumor Efficacy and Pharmacodynamics (MOLM-16 AML Xenograft Model)

| This compound Dose (mg/kg, p.o., BID) | Tumor Growth Inhibition (%TGI) | MYC Suppression (at 2h) | Notes |

| 3 | 73% | 87% (at 10 mg/kg) | Efficacy observed at all doses over a 21-day period.[7][8][9] |

| 10 | 71% | 87% | Maximal suppression of the target gene MYC was observed at 2 hours post-dose.[8] |

| 30 | 89% | 88% | All doses were well-tolerated with minimal body weight loss.[8][9] |

Impact on Key Gene Expression Programs

This compound-mediated inhibition of CBP/p300 leads to the significant downregulation of specific, pathogenically relevant genes.

-

MYC Oncogene: As a master transcriptional regulator, MYC is a primary driver of many cancers, including Acute Myeloid Leukemia (AML). Its expression is often controlled by super-enhancers that are highly dependent on CBP/p300 activity. This compound effectively suppresses MYC transcription, which corresponds with its potent antitumor activity in AML models.[1][7][8]

-

FOXP3 and Immune Regulation: this compound reduces the transcript levels of FOXP3, a transcription factor essential for the function of regulatory T cells (Tregs).[1][8][9] Since Tregs can suppress antitumor immunity, their inhibition via CBP/p300 blockade represents a novel strategy for cancer immunotherapy.[1][7]

Caption: this compound blocks CBP/p300 binding at super-enhancers, downregulating key genes like MYC and FOXP3.

Experimental Protocols and Workflows

The following sections summarize the key methodologies used to characterize the activity of this compound.

In Vitro Potency: TR-FRET Bromodomain Binding Assay

This assay quantitatively measures the ability of a compound to displace a ligand from the target protein's binding pocket.

-

Principle: The assay uses a CBP bromodomain protein tagged with a donor fluorophore (e.g., Terbium) and a biotinylated, acetylated histone peptide ligand complexed with an acceptor fluorophore (e.g., Streptavidin-d2). When in proximity, excitation of the donor results in FRET to the acceptor.

-

Methodology:

-

Reagents (tagged CBP protein, ligand, and acceptor) are combined in an assay buffer.

-

Serial dilutions of this compound (or control compound) are added to the mixture in a microplate.

-

The plate is incubated to allow the binding reaction to reach equilibrium.

-

The plate is read on a TR-FRET-capable reader, measuring the emission of both donor and acceptor fluorophores.

-

-

Data Analysis: The ratio of acceptor/donor signals is calculated. This compound displacing the ligand causes a decrease in this ratio. The data is plotted against compound concentration, and a four-parameter nonlinear regression fit is used to determine the IC50 value.[1]

Cellular Target Engagement: MYC Expression Assay

This protocol assesses the compound's ability to modulate a key downstream gene target in a relevant cancer cell line.

-

Cell Line: MV-4-11 (Acute Myeloid Leukemia).[1]

-

Methodology:

-

Cell Plating: MV-4-11 cells are seeded at a density of 10,000 cells/well in 96-well plates using RPMI-1640 media supplemented with 10% FBS.[1]

-

Compound Treatment: Cells are treated with a range of this compound concentrations and incubated for a defined period (e.g., 6-24 hours).

-

Cell Lysis & Gene Expression Analysis: Cell lysis and analysis of MYC mRNA levels are performed using QuantiGene 2.0 reagents according to the manufacturer's protocol. This branched DNA assay provides direct quantification of RNA without enzymatic amplification.[1]

-

Data Acquisition: Luminescence, which is proportional to the amount of MYC transcript, is measured using a plate reader (e.g., EnVision).[1]

-

-

Data Analysis: Luminescence values are normalized to vehicle-treated controls. The resulting dose-response curve is fitted to generate an EC50 value.[1]

In Vivo Efficacy: AML Xenograft Model

This workflow evaluates the antitumor activity and pharmacodynamic response of this compound in a living system.

Caption: Workflow for assessing this compound efficacy and target modulation in an AML mouse model.

Conclusion

This compound is a powerful and selective chemical probe that has significantly advanced the study of CBP/p300-mediated gene regulation. Through its targeted inhibition of the CBP/p300 bromodomain, this compound effectively downregulates the expression of critical oncogenes such as MYC and immunomodulatory factors like FOXP3. The robust preclinical data, demonstrating both potent cellular activity and significant in vivo antitumor efficacy, underscores the therapeutic potential of targeting this epigenetic axis. The findings from studies involving this compound confirm an important role for CBP/p300 in stem cell differentiation and the pathology of diseases like cancer, making it an invaluable tool for ongoing research and drug development.[10]

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Modulating the masters: chemical tools to dissect CBP and p300 function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medkoo.com [medkoo.com]

- 6. This compound, A Highly Advanced Potent and Selective Bromodomain Inhibitor of Cyclic Adenosine Monophosphate Response Element Binding Protein, Binding Protein (CBP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound | Epigenetic Reader Domain | TargetMol [targetmol.com]

- 10. Preclinical Safety Assessment of a Highly Selective and Potent Dual Small-Molecule Inhibitor of CBP/P300 in Rats and Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

GNE-781: A Technical Guide to its Mechanism and Effects on MYC Expression

For Researchers, Scientists, and Drug Development Professionals

Abstract

GNE-781 is a highly potent and selective inhibitor of the bromodomains of the transcriptional coactivators CREB-binding protein (CBP) and p300. These proteins play a critical role in the regulation of gene expression, in part by modulating the activity of the MYC oncogene, a key driver in many human cancers. This technical guide provides an in-depth overview of this compound, with a focus on its mechanism of action and its effects on MYC expression. We present a compilation of quantitative data from key in vitro and in vivo studies, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows to serve as a comprehensive resource for researchers in oncology and drug development.

Introduction

The MYC family of proto-oncogenes, particularly c-MYC, are transcription factors that are frequently deregulated in a wide range of human cancers. MYC plays a pivotal role in cell growth, proliferation, metabolism, and apoptosis. Its aberrant expression is a major contributor to tumorigenesis, making it a highly sought-after therapeutic target. However, the direct inhibition of MYC has proven to be a formidable challenge due to its "undruggable" nature.

An alternative and promising strategy is to target the cofactors that regulate MYC's transcriptional activity. CREB-binding protein (CBP) and the closely related p300 are histone acetyltransferases (HATs) that function as transcriptional coactivators for numerous transcription factors, including MYC. By acetylating histones, CBP/p300 helps to create a more open chromatin structure, facilitating the binding of the transcriptional machinery and subsequent gene expression.

This compound has emerged as a potent and selective small molecule inhibitor of the bromodomain of CBP/p300. The bromodomain is a protein module that recognizes and binds to acetylated lysine residues on histones and other proteins, thereby recruiting the CBP/p300 complex to specific chromatin regions. By inhibiting this interaction, this compound disrupts the transcriptional activation of MYC and other oncogenic drivers, leading to antitumor effects.

Mechanism of Action

This compound exerts its effects by competitively binding to the acetyl-lysine binding pocket of the CBP/p300 bromodomain. This prevents the recruitment of CBP/p300 to chromatin, leading to a reduction in histone acetylation at the promoter and enhancer regions of MYC target genes. The consequence is a condensed chromatin state, which represses the transcription of MYC itself and its downstream targets. This targeted disruption of a critical oncogenic signaling pathway forms the basis of this compound's therapeutic potential.

Figure 1: this compound Mechanism of Action on MYC Expression.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro and in vivo activity of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Assay Type | Target/Cell Line | IC50 / EC50 (nM) | Reference |

| TR-FRET | CBP | 0.94 | [1][2] |

| BRET | CBP | 6.2 | [1][2] |

| Cell-free Assay | BRD4(1) | 5100 | [1][2] |

| MYC Expression Inhibition | MV-4-11 cells | 6.6 | [1] |

Table 2: In Vivo Antitumor Efficacy and MYC Suppression of this compound in MOLM-16 AML Xenograft Model

| This compound Dose (mg/kg, p.o., BID) | Tumor Growth Inhibition (%) | MYC Suppression at 2h (%) | MYC Suppression at 8h (%) | Reference |

| 3 | 73 | Not Reported | Not Reported | [2] |

| 10 | 71 | 87 | Not Reported | [2] |

| 30 | 89 | 88 | Not Reported | [2] |

Detailed Experimental Protocols

In Vitro Assays

This assay is designed to measure the binding affinity of this compound to the CBP bromodomain.

-

Principle: The assay relies on the transfer of energy from a donor fluorophore (e.g., Europium chelate) conjugated to the CBP bromodomain to an acceptor fluorophore (e.g., APC) on a biotinylated histone peptide ligand. Inhibition of the CBP-ligand interaction by this compound results in a decrease in the FRET signal.

-

Protocol:

-

Recombinant human CBP bromodomain protein is labeled with a Europium chelate donor.

-

A biotinylated peptide corresponding to a histone tail with an acetylated lysine is used as the ligand.

-

Streptavidin-conjugated Allophycocyanin (APC) is used as the acceptor.

-

The assay is performed in a 384-well plate format.

-

A serial dilution of this compound is prepared in DMSO and added to the wells.

-

The CBP-Eu, biotinylated peptide, and Streptavidin-APC are added to the wells.

-

The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.

-

The TR-FRET signal is read on a compatible plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~620 nm (Europium) and ~665 nm (APC).

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

-

Figure 2: TR-FRET Experimental Workflow.

This cell-based assay measures the engagement of this compound with the CBP bromodomain in a live-cell context.

-

Principle: The assay utilizes NanoLuc® luciferase fused to the CBP protein as the BRET donor and a cell-permeable fluorescent tracer that binds to the CBP bromodomain as the acceptor. Competitive binding of this compound displaces the tracer, leading to a decrease in the BRET signal.

-

Protocol:

-

HEK293 cells are transiently transfected with a vector encoding a CBP-NanoLuc® fusion protein.

-

Transfected cells are seeded into 96-well or 384-well white assay plates.

-

A serial dilution of this compound is added to the cells.

-

A cell-permeable fluorescent tracer specific for the CBP bromodomain is added to the wells.

-

The plate is incubated to allow for compound entry and binding equilibrium.

-

Nano-Glo® substrate is added to initiate the luminescent reaction.

-

The BRET signal is measured on a luminometer capable of detecting both the donor (luciferase) and acceptor (tracer) emission wavelengths.

-

IC50 values are determined from the dose-response curves.

-

Figure 3: NanoBRET Experimental Workflow.

This assay quantifies the levels of MYC mRNA in cells treated with this compound.

-

Principle: This is a hybridization-based assay that uses branched DNA (bDNA) technology for signal amplification, allowing for the direct measurement of RNA transcripts without the need for RNA purification or reverse transcription.

-

Protocol:

-

MV-4-11 cells are seeded in 96-well plates and treated with a dilution series of this compound for a specified time (e.g., 4 hours).

-

Cells are lysed using the provided lysis buffer.

-

The cell lysate is incubated with a specific probe set for human MYC mRNA. The probe set includes capture extenders, label extenders, and blocking probes.

-

The target mRNA is captured on a magnetic bead.

-

A series of hybridization steps with pre-amplifier, amplifier, and label probe molecules builds the bDNA amplification structure.

-

A chemiluminescent substrate is added, and the resulting signal is measured on a luminometer.

-

The luminescence signal is proportional to the amount of MYC mRNA in the sample. EC50 values are calculated from the dose-response data.

-

In Vivo Xenograft Study

This model is used to evaluate the antitumor efficacy of this compound in vivo.

-

Animal Model: Female SCID beige mice are typically used.

-

Tumor Implantation: MOLM-16 human AML cells are subcutaneously injected into the flank of the mice.

-

Drug Administration: Once tumors reach a predetermined size, mice are randomized into vehicle and treatment groups. This compound is formulated for oral administration (p.o.) and administered twice daily (BID).

-

Efficacy Assessment: Tumor volume is measured regularly using calipers. Body weight is also monitored as an indicator of toxicity.

-

Pharmacodynamic (PD) Assessment: At the end of the study, or at specified time points, tumors are harvested for the analysis of MYC expression.

-

Method: Quantitative Polymerase Chain Reaction (qPCR) or the QuantiGene assay can be used to measure MYC mRNA levels in tumor homogenates. Western blotting can be used to assess MYC protein levels.

-

Protocol (General for qPCR):

-

Tumor tissue is homogenized and total RNA is extracted.

-

RNA is reverse-transcribed to cDNA.

-

qPCR is performed using primers specific for human MYC and a housekeeping gene for normalization.

-

The relative expression of MYC is calculated using the delta-delta Ct method.

-

Conclusion

This compound is a potent and selective inhibitor of the CBP/p300 bromodomains that demonstrates significant antitumor activity, which is correlated with the suppression of MYC expression. The data and protocols presented in this technical guide provide a comprehensive resource for researchers interested in further investigating the therapeutic potential of this compound and the role of CBP/p300 in cancer biology. The detailed methodologies for key in vitro and in vivo experiments will facilitate the replication and extension of these findings, ultimately contributing to the development of novel epigenetic therapies for MYC-driven malignancies.

References

GNE-781's Impact on Foxp3 Transcript Levels: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GNE-781 is a highly potent and selective small-molecule inhibitor of the bromodomains of the transcriptional coactivators CREB-binding protein (CBP) and p300. These proteins are critical epigenetic regulators involved in a myriad of cellular processes, including the differentiation and function of regulatory T cells (Tregs). The master transcription factor for Tregs, Forkhead box P3 (Foxp3), is essential for their immunosuppressive function. This document provides a comprehensive technical overview of the impact of this compound on Foxp3 transcript levels, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols. In vitro and in vivo studies have consistently demonstrated that this compound downregulates Foxp3 transcription in a dose-dependent manner, thereby inhibiting the differentiation and function of Tregs. This positions this compound as a valuable tool for research in immunology and oncology, with potential therapeutic applications in modulating immune responses.

Introduction

Regulatory T cells (Tregs) are a specialized subpopulation of T cells that act to suppress immune responses, thereby maintaining homeostasis and self-tolerance. The transcription factor Foxp3 is the lineage-defining master regulator of Tregs; its expression is indispensable for their development and immunosuppressive function. The transcriptional regulation of the Foxp3 gene is a complex process involving a network of transcription factors and epigenetic modifications.

The histone acetyltransferases (HATs) CREB-binding protein (CBP) and its paralog p300 are crucial coactivators in this process. By acetylating histones and other transcription factors, CBP/p300 facilitates a chromatin environment conducive to gene expression and promotes the assembly of the transcriptional machinery at the Foxp3 promoter.

This compound has emerged as a potent and highly selective inhibitor of the bromodomains of CBP and p300.[1][2] The bromodomain is a protein module that recognizes and binds to acetylated lysine residues, a key mechanism for localizing transcriptional regulatory complexes to specific chromatin regions. By blocking this interaction, this compound effectively disrupts the function of CBP/p300 as transcriptional coactivators for genes they regulate, including Foxp3.

This guide will delve into the specifics of how this compound impacts Foxp3 transcript levels, presenting available quantitative data, detailing the experimental methodologies used to ascertain these effects, and providing visual representations of the underlying molecular pathways and experimental workflows.

Quantitative Data Summary

Table 1: In Vitro Effects of this compound on Regulatory T Cell Differentiation

| Cell Type | Concentration of this compound | Observed Effect | Reference |

| Naïve human CD4+ T cells | 100 nM | Significant decrease in the percentage of FOXP3+ cells during Treg polarizing culture. | [3] |

Table 2: In Vivo Effects of this compound and Correlation with Foxp3 Regulation

| Animal Model | Dosing Regimen of this compound (Oral) | Effect on Tumor Growth | Implied Effect on Foxp3 | Reference |

| MOLM-16 AML Xenograft | 3 mg/kg | 73% Tumor Growth Inhibition (TGI) | Dose-dependent decrease in Foxp3 transcript levels. | [1] |

| MOLM-16 AML Xenograft | 10 mg/kg | 71% Tumor Growth Inhibition (TGI) | Dose-dependent decrease in Foxp3 transcript levels. | [1] |

| MOLM-16 AML Xenograft | 30 mg/kg | 89% Tumor Growth Inhibition (TGI) | Dose-dependent decrease in Foxp3 transcript levels. | [1] |

Signaling Pathway

This compound's mechanism of action on Foxp3 transcription involves the inhibition of CBP/p300 bromodomain function, leading to a disruption of the transcriptional activation at the Foxp3 gene locus. CBP/p300 are recruited to the Foxp3 promoter and enhancer regions by key transcription factors such as NFAT, AP-1, and STAT5. Once recruited, their histone acetyltransferase activity modifies chromatin structure, creating a more open and accessible conformation for transcription. The bromodomain of CBP/p300 is critical for recognizing these acetylated histones and stabilizing the transcriptional complex. This compound competitively binds to the bromodomain, preventing this recognition and leading to the destabilization of the complex and subsequent downregulation of Foxp3 gene expression.

Caption: Signaling pathway of this compound's impact on Foxp3 transcription.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's effect on Foxp3 transcript levels.

In Vitro Differentiation of Induced Regulatory T cells (iTregs)

This protocol outlines the generation of iTregs from naïve CD4+ T cells, which can then be treated with this compound to assess its impact on Foxp3 expression.

-

Isolation of Naïve CD4+ T cells:

-

Obtain peripheral blood mononuclear cells (PBMCs) from healthy donors.

-

Isolate CD4+ T cells by negative selection using a magnetic-activated cell sorting (MACS) kit.

-

From the enriched CD4+ T cell population, isolate naïve CD4+ T cells (CD4+CD45RA+CCR7+) by fluorescence-activated cell sorting (FACS).

-

-

Cell Culture and iTreg Differentiation:

-

Culture the isolated naïve CD4+ T cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 2 mM L-glutamine.

-

Coat 96-well plates with anti-CD3 antibody (e.g., clone OKT3) at a concentration of 1-5 µg/mL.

-

Seed the naïve CD4+ T cells at a density of 1 x 10^5 cells per well.

-

Induce iTreg differentiation by adding soluble anti-CD28 antibody (2 µg/mL), recombinant human IL-2 (100 U/mL), and recombinant human TGF-β (10 ng/mL) to the culture medium.

-

For the experimental group, add this compound at various concentrations (e.g., 10 nM, 100 nM, 1 µM). A DMSO control should be run in parallel.

-

Incubate the cells for 3-5 days at 37°C in a humidified 5% CO2 incubator.

-

Analysis of Foxp3 Expression by Flow Cytometry

This protocol describes the staining and analysis of intracellular Foxp3 protein levels.

-

Cell Preparation and Surface Staining:

-

Harvest the cultured cells and wash with FACS buffer (PBS with 2% FBS).

-

Stain for surface markers such as CD4 and CD25 using fluorochrome-conjugated antibodies for 30 minutes at 4°C in the dark.

-

Wash the cells twice with FACS buffer.

-

-

Fixation, Permeabilization, and Intracellular Staining:

-

Fix and permeabilize the cells using a commercially available Foxp3 staining buffer set according to the manufacturer's instructions.

-

Stain for intracellular Foxp3 using a fluorochrome-conjugated anti-Foxp3 antibody for 30 minutes at room temperature in the dark.

-

Wash the cells twice with permeabilization buffer.

-

-

Data Acquisition and Analysis:

-

Resuspend the cells in FACS buffer.

-

Acquire data on a flow cytometer.

-

Analyze the data using appropriate software to determine the percentage of CD4+CD25+Foxp3+ cells.

-

Analysis of Foxp3 Transcript Levels by qRT-PCR

This protocol details the measurement of Foxp3 mRNA levels.

-

RNA Extraction and cDNA Synthesis:

-

Harvest the cultured cells and extract total RNA using a suitable kit (e.g., RNeasy Mini Kit).

-

Assess RNA quality and quantity using a spectrophotometer.

-

Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

-

-

Quantitative Real-Time PCR (qRT-PCR):

-

Prepare a reaction mixture containing cDNA, SYBR Green master mix, and forward and reverse primers for Foxp3 and a housekeeping gene (e.g., GAPDH or ACTB).

-

Example Primer Sequences (Human):

-

Foxp3 Forward: 5'-CAGCACATTCCCAGAGTTCCTC-3'

-

Foxp3 Reverse: 5'-GCGTGTGAACCAGTGGTAGATC-3'

-

GAPDH Forward: 5'-GAAGGTGAAGGTCGGAGTC-3'

-

GAPDH Reverse: 5'-GAAGATGGTGATGGGATTTC-3'

-

-

Perform qRT-PCR using a real-time PCR system.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in Foxp3 expression normalized to the housekeeping gene and relative to the DMSO control.

-

Experimental Workflow Diagram

The following diagram illustrates the typical workflow for investigating the impact of this compound on Foxp3 expression in vitro.

Caption: Experimental workflow for this compound's effect on Foxp3.

Conclusion

References

In vitro characterization of GNE-781

An In-Depth Technical Guide to the In Vitro Characterization of GNE-781

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a highly potent, orally active, and selective small-molecule inhibitor of the bromodomains of the CREB-binding protein (CBP) and the closely related p300 (also known as EP300 or KAT3B).[1][2][3][4] CBP and p300 are critical transcriptional co-activators that function as histone acetyltransferases (HATs), playing a pivotal role in regulating the expression of key genes, including oncogenes like MYC.[1][5][6] By targeting the CBP/p300 bromodomain, this compound prevents the "reading" of acetylated lysine residues on histones and other proteins, thereby disrupting the assembly of transcriptional machinery at specific gene promoters. This mechanism provides a therapeutic avenue for treating diseases driven by aberrant gene expression, particularly in oncology.[1][7] This guide details the in vitro biochemical and cellular characterization of this compound, presenting its inhibitory profile, the experimental methodologies used for its evaluation, and its mechanism of action.

Biochemical Profile and Selectivity

This compound demonstrates sub-nanomolar potency against the CBP bromodomain and exceptional selectivity over other bromodomain-containing proteins, most notably BRD4.[1][2][8] Its high selectivity is a key attribute, minimizing potential off-target effects associated with less selective bromodomain inhibitors.[8][9]

Data Presentation: Inhibitory Activity of this compound

The inhibitory potency of this compound has been quantified using various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values are summarized below.

| Target/Assay | Assay Type | IC50 / EC50 (nM) | Notes |

| CBP | TR-FRET | 0.94 | Cell-free biochemical assay.[1][2][4][10] |

| p300 | TR-FRET | 1.2 | Cell-free biochemical assay.[3] |

| CBP (Cellular) | BRET | 6.2 | Cell-based assay in HEK293 cells.[1][2] |

| BRD4(1) | TR-FRET / BRET | 5100 | Over 5400-fold selectivity for CBP over BRD4(1).[1][2][4] |

| BRD4(2) | Various | 12,000 | High selectivity over the second bromodomain of BRD4.[3] |

| BRPF1 | Various | 4,600 | High selectivity over Bromodomain and PHD finger-containing protein 1.[3] |

| MYC Expression | QuantiGene 2.0 | 6.6 | Cellular assay in MV-4-11 leukemia cells.[3] |

Mechanism of Action: CBP/p300 Inhibition

CBP and p300 are recruited by transcription factors to gene promoters and enhancers. Their intrinsic histone acetyltransferase (HAT) activity leads to the acetylation of histone tails (e.g., H3K27ac), which relaxes chromatin structure. The bromodomain of CBP/p300 then binds to these acetylated histones, stabilizing the transcriptional complex and promoting gene expression. This compound competitively binds to the acetyl-lysine binding pocket of the CBP/p300 bromodomain, preventing this interaction and subsequently downregulating the transcription of target genes like MYC.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound, A Highly Advanced Potent and Selective Bromodomain Inhibitor of Cyclic Adenosine Monophosphate Response Element Binding Protein, Binding Protein (CBP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Modulating the masters: chemical tools to dissect CBP and p300 function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Preclinical Safety Assessment of a Highly Selective and Potent Dual Small-Molecule Inhibitor of CBP/P300 in Rats and Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound, CAS 1936422-33-1 (HY-108696-10.1) | Szabo-Scandic [szabo-scandic.com]

The Pharmacological Profile of GNE-781: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-781 is a highly potent and selective, orally active small-molecule inhibitor of the bromodomains of CREB-binding protein (CBP) and the closely related p300.[1][2][3] These proteins are critical epigenetic regulators that play a key role in modulating transcription and are implicated in the pathogenesis of various diseases, including cancer.[4][5] this compound was developed through structure-based design to optimize potency and selectivity over other bromodomain-containing proteins, particularly those of the BET (Bromodomain and Extra-Terminal domain) family, such as BRD4.[3][6] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, summarizing key in vitro and in vivo data, outlining experimental methodologies, and visualizing its mechanism of action and experimental workflows.

Mechanism of Action

This compound selectively targets the bromodomains of CBP and p300, which are responsible for recognizing and binding to acetylated lysine residues on histones and other proteins.[4][5] By inhibiting this interaction, this compound disrupts the recruitment of the transcriptional machinery to specific gene promoters and enhancers, leading to the modulation of gene expression.[6][7] Notably, this includes the downregulation of key oncogenes such as MYC, which is a critical driver in many cancers, including acute myeloid leukemia (AML).[1][6][7] Furthermore, this compound has been shown to reduce the transcript levels of FOXP3, a key transcription factor for the development and function of regulatory T cells (Tregs), suggesting a potential role in cancer immunotherapy.[1][2][6]

Data Presentation

In Vitro Activity

The following table summarizes the in vitro inhibitory activity of this compound against its primary target, CBP, and its selectivity against other bromodomains.

| Target | Assay Type | IC50 (nM) | Reference |

| CBP | TR-FRET | 0.94 | [1][2][3] |

| CBP | BRET | 6.2 | [1][2][3] |

| BRD4(1) | - | 5100 | [1][2][3] |

Table 1: In Vitro Inhibitory Activity of this compound. This table highlights the potent and selective inhibition of CBP by this compound.

In Vivo Efficacy: MOLM-16 AML Xenograft Model

This compound has demonstrated significant anti-tumor activity in a subcutaneous xenograft model using the human AML cell line MOLM-16.

| Dose (mg/kg, p.o., BID) | Tumor Growth Inhibition (% TGI) | Reference |

| 3 | 73 | [6][7] |

| 10 | 71 | [6][7] |

| 30 | 89 | [6][7] |

Table 2: In Vivo Efficacy of this compound in a MOLM-16 AML Xenograft Model. This table shows the dose-dependent anti-tumor effect of this compound in a preclinical model of AML.

Experimental Protocols

In Vitro Inhibition Assays

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay: The IC50 value of this compound for CBP was determined using a TR-FRET assay.[1][2][3] While specific details of the assay protocol for this compound are not publicly available, a general methodology for such an assay involves the use of a terbium-labeled anti-His-tag antibody as the donor fluorophore and a biotinylated peptide ligand that binds to the bromodomain, which in turn binds to a dye-labeled streptavidin acceptor. The proximity of the donor and acceptor upon binding results in a FRET signal. The displacement of the peptide ligand by this compound leads to a decrease in the FRET signal, allowing for the determination of the IC50 value.

Bioluminescence Resonance Energy Transfer (BRET) Assay: A BRET assay was also used to determine the inhibitory activity of this compound against CBP.[1][2][3] In a typical BRET assay for protein-protein interactions, one interacting partner is fused to a bioluminescent donor (e.g., Renilla luciferase) and the other to a fluorescent acceptor (e.g., YFP). The inhibition of the interaction by a small molecule like this compound would lead to a decrease in the BRET signal.

Cellular Assays

MYC Expression Assay: To determine the effect of this compound on MYC expression, MV-4-11 acute myeloid leukemia cells were used.[1]

-

Cell Plating: MV-4-11 cells were plated at a density of 10,000 cells per well in 96-well plates.

-

Media: The cells were cultured in RPMI1640 media supplemented with 10% fetal bovine serum and 2 mM L-glutamine.

-

Compound Treatment: this compound, diluted in DMSO, was added to the cell plates, with the final DMSO concentration maintained at 0.1%. The cells were incubated for 4 hours at 37°C.

-

Analysis: Cell lysis and analysis of MYC expression were performed using the QuantiGene 2.0 reagent system according to the manufacturer's instructions. Luminescence was measured using an EnVision plate reader, and EC50 values were calculated using a four-parameter nonlinear regression fit.

In Vivo Efficacy Study

MOLM-16 AML Xenograft Model: The anti-tumor activity of this compound was evaluated in a MOLM-16 AML xenograft model.[6][7]

-

Animal Model: Female SCID beige mice were used for the study.

-

Tumor Implantation: MOLM-16 cells were implanted subcutaneously into the mice.

-

Drug Administration: Once the tumors were established, this compound was administered orally (p.o.) twice daily (BID) at doses of 3, 10, and 30 mg/kg.

-

Efficacy Endpoint: The primary endpoint was the inhibition of tumor growth, measured as a percentage of tumor growth inhibition (%TGI) compared to a vehicle-treated control group.

Pharmacokinetics and Safety

This compound is an orally active compound with good in vivo pharmacokinetic properties observed in multiple species.[3] It is characterized as non-CNS penetrant.[3] A preclinical safety assessment of this compound was conducted in rats and dogs.[4] The studies revealed that while the compound was generally tolerated, it had marked effects on thrombopoiesis (platelet formation).[4] Additionally, there was evidence of inhibition of erythroid, granulocytic, and lymphoid cell differentiation, as well as adverse changes in gastrointestinal and reproductive tissues.[4] These findings are consistent with the preclinical and clinical effects observed with other bromodomain inhibitors, particularly BET inhibitors, and highlight the important role of CBP/p300 in stem cell differentiation.[4]

Visualizations

Signaling Pathway

References

- 1. Preclinical Safety Assessment of a Highly Selective and Potent Dual Small-Molecule Inhibitor of CBP/P300 in Rats and Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, A Highly Advanced Potent and Selective Bromodomain Inhibitor of Cyclic Adenosine Monophosphate Response Element Binding Protein, Binding Protein (CBP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A novel BRET-based assay to investigate binding and residence time of unmodified ligands to the human lysosomal ion channel TRPML1 in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. selleckchem.com [selleckchem.com]

- 7. researchgate.net [researchgate.net]

Methodological & Application

GNE-781 In Vivo Experimental Protocol: Application Notes for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction